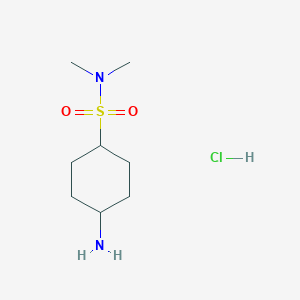![molecular formula C8H11N B15305104 (S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
(S)-6-Ethynyl-5-azaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Ethynyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethynyl-5-azaspiro[2.4]heptane typically involves the use of azomethine ylides and ethyl cyclopropylidene acetate in a 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos . The reaction conditions are carefully controlled to ensure high enantioselectivity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-6-Ethynyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the azaspiro center, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to (S)-6-Ethyl-5-azaspiro[2.4]heptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Ethynyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-6-Ethynyl-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets . The pathways involved may include enzyme inhibition, receptor modulation, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: A parent compound with a similar spirocyclic structure but lacking the ethynyl and azaspiro functionalities.
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon, differing in ring size and structure.
Spiro[cyclopropane-1,2′-steroids]: Compounds with biological activities, including diuretic and antiandrogenic properties.
Uniqueness
(S)-6-Ethynyl-5-azaspiro[2.4]heptane is unique due to its combination of an ethynyl group and an azaspiro center, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
(6S)-6-ethynyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-5-8(3-4-8)6-9-7/h1,7,9H,3-6H2/t7-/m1/s1 |
InChI Key |
FOZYRTMYBDSODU-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CC2(CC2)CN1 |
Canonical SMILES |
C#CC1CC2(CC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


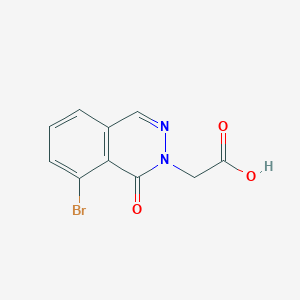
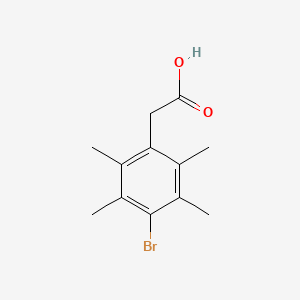
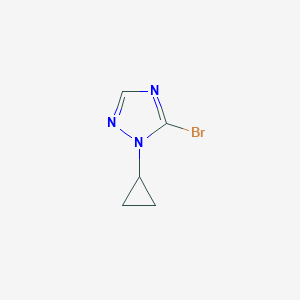
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
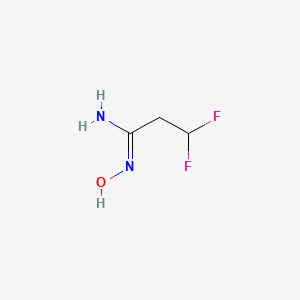
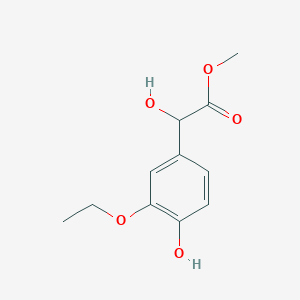
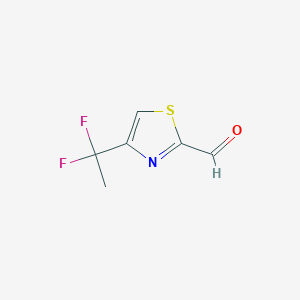
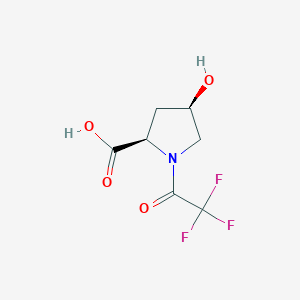
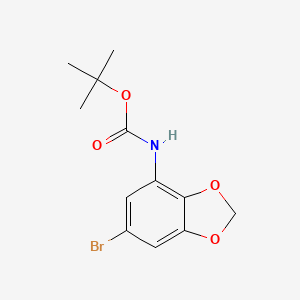

![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
